molecular formula C13H20N6O5 B1626913 2-Amino-2'-O-(2-methoxyethyl)adenosine CAS No. 256224-13-2

2-Amino-2'-O-(2-methoxyethyl)adenosine

Cat. No. B1626913
CAS RN: 256224-13-2
M. Wt: 340.34 g/mol
InChI Key: ZPWSGIIALWUBNX-WOUKDFQISA-N
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Description

2-Amino-2’-O-(2-methoxyethyl)adenosine is a purine nucleoside analogue. Its chemical formula is C₁₃H₂₀N₆O₅ , and it has a molecular weight of 340.34 g/mol . This compound is also known by the following names:

Scientific Research Applications

Synthesis and Derivative Studies

  • Improved Synthesis Techniques : Research by Sivets (2007) details the alkylation of adenosine and 2-aminoadenosine to enhance the synthesis of 2′-O-(2-methoxyethyl)adenosine derivatives. This work contributes to a more efficient synthetic pathway for these compounds (Sivets, 2007).

  • Exploring Stereochemistry : Another study by Sivets, Vepsäläinen, and Mikhailopulo (2005) explores the stereochemistry of the pentofuranose rings in isomeric 2’-O-MOE and 3’-O-MOE purine nucleosides, providing insight into how alkylation affects these structures (Sivets, Vepsäläinen, & Mikhailopulo, 2005).

Enzymatic Synthesis and Oligoribonucleotide Applications

  • Oligoribonucleotide Synthesis : Takaku and Kamaike (1982) describe the use of the 2′-O-(4-methoxybenzyl)adenosine in the synthesis of oligoribonucleotides, highlighting the potential application in nucleic acid synthesis and modification (Takaku & Kamaike, 1982).

  • Enzymatic Acylation in Green Chemistry : A study by Simeó, Sinisterra, and Alcántara (2009) demonstrates the enzymatic acylation of nucleosides, including 2′-O-(2-methoxyethyl)adenosine, showcasing its application in green chemistry and enzymatic processes (Simeó, Sinisterra, & Alcántara, 2009).

Fluorescence and Structural Probing

  • Fluorescence Quenching Studies : Jean and Hall's 2001 research uses 2-Aminopurine (a related compound) for probing nucleic acid structure and dynamics, shedding light on the fluorescence properties and potential applications in structural biology (Jean & Hall, 2001).

  • Probing DNA Structure and Dynamics : Rachofsky, Osman, and Ross (2001) use 2-Aminopurine to study protein-induced conformational changes in DNA, demonstrating the compound's utility in understanding molecular interactions within DNA (Rachofsky, Osman, & Ross, 2001).

Nucleoside and Nucleotide Modification

  • Modification of Nucleosides : Singer and Spengler (1982) describe themodification of adenosine with O-methylhydroxylamine, leading to a change in tautomeric equilibrium. This study contributes to understanding chemical modifications in nucleosides and their potential applications (Singer & Spengler, 1982).
  • Synthesis and Biological Activity : Bosch et al. (2004) explore the synthesis of new adenosine derivatives, including modifications of 2-amino-2'-O-(2-methoxyethyl)adenosine, for potential use as agonists of adenosine receptors. This research highlights the compound's significance in developing new pharmacological agents (Bosch et al., 2004).

  • Aminoacylation of tRNAs : Sprinzl and Cramer (1975) discuss the aminoacylation of tRNAs, indicating the role of compounds like 2-amino-2'-O-(2-methoxyethyl)adenosine in understanding the biochemistry of tRNA synthetase reactions (Sprinzl & Cramer, 1975).

Further Applications in Medicinal Chemistry

  • A3 Adenosine Receptor Antagonists : Lenzi et al. (2006) conducted a structural investigation on 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones as potential human A3 adenosine receptor antagonists, suggesting the relevance of adenosine derivatives in receptor targeting (Lenzi et al., 2006).

  • A1 Adenosine Agonist Binding Enhancers : Luetjens et al. (2003) explore 2-amino-3-benzoylthiophene derivatives as allosteric enhancers of A1 adenosine agonist binding, offering insights into the design of new therapeutic agents (Luetjens et al., 2003).

Novel Synthesis and Labeling Techniques

  • Novel Functionalization for Labeling : Manoharan, Guinosso, and Cook (1991) describe a method for alkylating the sugar ring of adenosine at the 2′-O- position, allowing for site-specific introduction of reporter groups and therapeutic agents, thereby expanding the compound's utility in biochemistry and molecular biology (Manoharan, Guinosso, & Cook, 1991).

  • ://consensus.app/papers/nucleotides-part-synthesis-application-novel-linker-waldvogel/3b58f2c0158d58ddbd2b2d6d5115cd37/?utm_source=chatgpt).

Mechanism of Action

  • Other Cellular Effects : It may affect signaling pathways related to cell cycle regulation and survival .

Future Directions

  • Robak T, Robak P. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Curr Pharm Des. 2012;18(23):3373-88 .

properties

IUPAC Name

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O5/c1-22-2-3-23-9-8(21)6(4-20)24-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWSGIIALWUBNX-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573213
Record name 2-Amino-2'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

256224-13-2
Record name 2-Amino-2'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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